molecular formula C11H13ClO B15160471 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol CAS No. 666251-08-7

2-Chloro-4-methyl-1-phenylcyclobutan-1-ol

Cat. No.: B15160471
CAS No.: 666251-08-7
M. Wt: 196.67 g/mol
InChI Key: CCLZAGCVDYRHDK-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. This compound features a cyclobutane ring substituted with a chlorine atom, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Properties

CAS No.

666251-08-7

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-4-methyl-1-phenylcyclobutan-1-ol

InChI

InChI=1S/C11H13ClO/c1-8-7-10(12)11(8,13)9-5-3-2-4-6-9/h2-6,8,10,13H,7H2,1H3

InChI Key

CCLZAGCVDYRHDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1(C2=CC=CC=C2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methylphenylmagnesium bromide with cyclobutanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-phenylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 2-chloro-4-methyl-1-phenylcyclobutanone.

    Reduction: Formation of 2-chloro-4-methyl-1-phenylcyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylcyclobutan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.

    4-Methyl-1-phenylcyclobutan-1-ol: Lacks the chlorine atom, affecting its reactivity and interactions.

    2-Chloro-1-phenylcyclobutan-1-ol: Lacks the methyl group, altering its steric and electronic properties.

Uniqueness

2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups, along with the phenyl ring, makes it a versatile compound for various applications.

Biological Activity

2-Chloro-4-methyl-1-phenylcyclobutan-1-ol is a cyclobutanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and various applications based on existing literature.

  • Molecular Formula : C11_{11}H13_{13}ClO
  • CAS Number : 71369215
  • IUPAC Name : 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol

Synthesis

The synthesis of 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol typically involves the chlorination of 4-methyl-1-phenylcyclobutan-1-ol. The reaction can be catalyzed by various methods, including electrochemical processes which have shown promise in enhancing yields and selectivity.

Biological Activity

Research indicates that compounds similar to 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol exhibit a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that cyclobutanol derivatives can possess antimicrobial properties. For example, derivatives with halogen substitutions have shown enhanced activity against certain bacterial strains, potentially due to increased lipophilicity and membrane permeability.

Anti-inflammatory Effects

Cyclobutanols are being investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Neuroprotective Properties

There is emerging evidence that cyclobutanol derivatives may exert neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the biological activity of cyclobutanol derivatives:

  • Study on Antimicrobial Activity :
    • A study assessed the effectiveness of various cyclobutanols against Gram-positive and Gram-negative bacteria. Results indicated that 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Research on Anti-inflammatory Effects :
    • In a controlled experiment, the compound was administered to lipopolysaccharide-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 production, suggesting potential for therapeutic use in inflammatory diseases.
  • Neuroprotective Study :
    • A neuroprotective study involving neuronal cell lines exposed to oxidative stress demonstrated that treatment with 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol significantly reduced cell death and apoptosis markers.

The precise mechanism of action for 2-Chloro-4-methyl-1-phenylcyclobutan-1-ol remains under investigation. However, it is hypothesized that its biological effects may be mediated through:

  • Modulation of enzyme activity involved in inflammatory pathways.
  • Interaction with neurotransmitter receptors.

Comparative Analysis

Compound Biological Activity Mechanism of Action
2-Chloro-4-methyl-1-phenylcyclobutan-1-olAntimicrobial, Anti-inflammatoryEnzyme modulation
4-MethylcyclohexanolAntimicrobialMembrane disruption
CyclopentanolNeuroprotectiveAntioxidant activity

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